In Vivo Anti-Tumor-Promotion Efficacy: Amorphispironone vs. Co-Isolated Rotenoids in Mouse Skin Two-Stage Carcinogenesis
Amorphispironone exhibits significant anti-tumor-promotion effects in the in vivo mouse skin two-stage carcinogenesis model, a property shared only with tephrosin among the six rotenoids co-isolated from A. fruticosa [1]. Amorphigenin, 12a-hydroxyamorphigenin, 12a-hydroxydalpanol, and 6'-O-D-glucopyranosyldalpanol did not exhibit significant in vivo anti-tumor-promotion activity in the same model [1].
| Evidence Dimension | In vivo anti-tumor-promotion efficacy |
|---|---|
| Target Compound Data | Significant inhibition of tumor promotion |
| Comparator Or Baseline | Amorphigenin (3), 12a-hydroxyamorphigenin (4), 12a-hydroxydalpanol (5), 6'-O-D-glucopyranosyldalpanol (6): Not significant |
| Quantified Difference | Qualitative significance: Amorphispironone and tephrosin significant; four other co-isolated rotenoids not significant |
| Conditions | Mouse skin two-stage carcinogenesis model; initiation with DMBA (390 nmol); promotion with TPA (1.7 nmol) twice weekly |
Why This Matters
Procurement of Amorphispironone is required for in vivo chemoprevention studies; most co-isolated rotenoids from the same plant lack this validated in vivo activity.
- [1] Konoshima, T., Terada, H., Kokumai, M., Kozuka, M., Tokuda, H., Estes, J. R., Li, L., Wang, H. K., & Lee, K. H. Studies on inhibitors of skin tumor promotion, XII. Rotenoids from Amorpha fruticosa. J. Nat. Prod. 1993, 56 (6), 843-848. View Source
